molecular formula C24H29N3O2 B14937824 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14937824
M. Wt: 391.5 g/mol
InChI Key: OWZQXCYFOZBAJG-UHFFFAOYSA-N
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Description

N-{[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule designed for research purposes, featuring a privileged 1H -benzimidazole core. This scaffold is extensively studied in medicinal chemistry due to its diverse pharmacological profile and is a key structural element in various therapeutic agents . The specific substitution pattern of this compound—with a 2-methylpropyl group at the N-1 position and a carboxamide linker at the C-2 position connecting to a 4-phenyltetrahydro-2H-pyran moiety—is of significant interest for structure-activity relationship (SAR) studies. Research indicates that substitutions at the N-1 and C-2 positions of the benzimidazole ring are critical for enhancing chemotherapeutic efficacy and modulating biological activity . This compound is intended for research applications only , including but not limited to antiproliferative and antimicrobial studies . Benzimidazole derivatives have demonstrated potent activity against various cancer cell lines, with some compounds showing efficacy comparable to standard drugs like paclitaxel . Furthermore, analogous structures have displayed promising antibacterial activity against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against strains like Candida albicans . The molecular target is hypothesized to involve enzymes critical for cell proliferation, such as dihydrofolate reductase (DHFR), which is a recognized target for both antimicrobial and anticancer agents . Researchers can utilize this compound as a chemical tool to probe disease mechanisms and validate novel therapeutic targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-18(2)17-27-21-11-7-6-10-20(21)26-22(27)16-25-23(28)24(12-14-29-15-13-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3,(H,25,28)

InChI Key

OWZQXCYFOZBAJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Features

  • Target Compound :

    • Benzimidazole Core : Substituted at N1 with a 2-methylpropyl group and at C2 with a methyl-linked carboxamide-tetrahydro-2H-pyran-phenyl system.
    • Key Functional Groups : Tetrahydro-2H-pyran (oxane) ring, phenyl, and carboxamide.
  • Compound 12 (): Features a pyrrolidinyl group at C2 of the benzimidazole, linked to a hydrazide and a 3-methylphenyl substituent. Key Functional Groups: Pyrrolidinone, hydrazide, and aryl groups .
  • Compound 13 (): Contains a pyrazole ring at C2 of the benzimidazole, with a 3-methylphenyl group on the pyrrolidinone. Key Functional Groups: Pyrazole, pyrrolidinone, and aryl groups .
  • Compound 14 (): Includes a pyrrolyl-acetamide substituent at C2 of the benzimidazole and a 3-methylphenyl group on the pyrrolidinone. Key Functional Groups: Pyrrole, acetamide, and aryl groups .

Physicochemical Properties

Property Target Compound Compound 12 Compound 13 Compound 14
Molecular Weight ~457 (estimated) 418 Not Reported 442
Melting Point (°C) Not Available 194–195 138–139 204 (decomp.)
Synthetic Yield (%) Not Available 65 53 67
Key Spectral Data Not Available ^1H NMR, IR, MS ^1H NMR, MS ^1H/^13C NMR, MS

Notes:

  • The target compound’s estimated molecular weight exceeds that of Compounds 12–14 due to the bulky tetrahydro-2H-pyran-phenyl system.
  • Compounds 12–14 exhibit moderate to good synthetic yields (53–67%), suggesting that similar strategies (e.g., nucleophilic substitution, condensation) could apply to the target compound’s synthesis.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzimidazole core followed by coupling with the tetrahydro-2H-pyran moiety. Key steps include:
  • N-alkylation of 1H-benzimidazole derivatives using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Mannich-type reactions or reductive amination for introducing the pyran-4-carboxamide group .
    To maximize yields:
  • Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify non-linear interactions between variables .
  • Purify intermediates via HPLC (e.g., Chromolith columns) to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related tetrahydro-2H-pyran derivatives .
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) resolves signals from the benzimidazole methyl groups and the tetrahydropyran ring. Assign peaks using 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer :
  • Perform quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
  • Validate computational predictions with isotopic labeling experiments (e.g., ¹⁸O or deuterium tracing) to track atom migration during key steps like ring closure .
  • Integrate machine learning with experimental data to predict regioselectivity in benzimidazole functionalization .

Q. What advanced statistical methods analyze non-linear relationships between reaction parameters and product purity?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., partial least squares regression, PLS-R) to correlate variables like pH, stirring rate, and reagent stoichiometry with impurity profiles .
  • Use Bayesian optimization to iteratively refine reaction conditions, minimizing experimental runs while maximizing purity .
  • Cross-validate models with leave-one-out (LOO) or k-fold methods to ensure robustness against overfitting .

Q. How can heterogeneous catalysis improve scalability in synthesizing this compound?

  • Methodological Answer :
  • Screen metal-organic frameworks (MOFs) or mesoporous silica catalysts for acid/base-mediated steps (e.g., cyclization of tetrahydro-2H-pyran intermediates) .
  • Characterize catalyst stability via thermogravimetric analysis (TGA) and reuse experiments to assess leaching or deactivation .
  • Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems using kinetic profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer :
  • Conduct solubility parameter analysis (Hansen solubility parameters) to reconcile differences in polar vs. non-polar solvents .
  • Validate results using dynamic light scattering (DLS) to detect aggregation states that may skew measurements .
  • Cross-reference with molecular dynamics simulations to predict solvation shells and entropy effects .

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